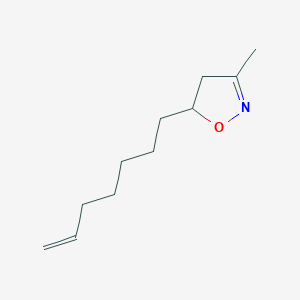![molecular formula C13H16N2O B12908473 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88491-58-1](/img/structure/B12908473.png)
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is known for its versatile biological activities and has garnered interest in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with primary amines . The reaction conditions are usually mild, and the process can be executed on a gram scale with high yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. These methods are operationally simple and proceed under mild reaction conditions, highlighting broad functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen into the molecule.
Substitution: Common reagents for substitution reactions include aryl sulfonyl chlorides and sulfonyl hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with functional groups such as sulfenyl and selenyl groups .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of ethyl and trimethyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its broad range of applications in different fields further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
88491-58-1 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
3-ethyl-2,6,9-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-8(2)6-7-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
HVFFRYIGIYQONV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C(=CC=C(N2C1=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)

![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)


![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)




